molecular formula C12H19NO B1454109 [3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine CAS No. 1250773-86-4

[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine

Cat. No.: B1454109
CAS No.: 1250773-86-4
M. Wt: 193.28 g/mol
InChI Key: ZCJHOACFSSVEOI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHOACFSSVEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Methoxyphenyl)-2-methylpropylamine (C₁₂H₁₇N) is a member of the amine class characterized by a methoxyphenyl group and a branched alkyl chain. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural features of 3-(4-Methoxyphenyl)-2-methylpropylamine significantly influence its biological activity. The presence of the methoxy group enhances lipophilicity, which is crucial for its interaction with biological targets. The molecular structure can be summarized as follows:

Component Description
Methoxy GroupAttached to the phenyl ring, enhances hydrophobicity
Branched Alkyl ChainIncreases lipophilicity, potentially affecting pharmacokinetics

Initial studies indicate that 3-(4-Methoxyphenyl)-2-methylpropylamine may interact with specific enzymes and receptors, altering their activities and leading to various biological effects. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It likely binds to neurotransmitter receptors, influencing signaling pathways related to mood and pain perception.

Pharmacological Properties

Research has demonstrated several pharmacological properties associated with 3-(4-Methoxyphenyl)-2-methylpropylamine:

  • Analgesic Activity : Similar compounds have shown analgesic effects in animal models, indicating potential pain-relief applications.
  • Antimicrobial Activity : Studies suggest that derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Opioid Receptor Interaction : A study on related compounds showed that modifications in the structure could enhance binding affinity at opioid receptors, suggesting that 3-(4-Methoxyphenyl)-2-methylpropylamine might exhibit similar properties. Compounds with similar structures demonstrated selective antagonism at κ-opioid receptors, potentially offering insights into pain management therapies .
  • Antimicrobial Efficacy : In vitro studies reported significant antibacterial activity for compounds structurally related to 3-(4-Methoxyphenyl)-2-methylpropylamine, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL against various pathogens .

Comparative Analysis

To further understand the biological activity of 3-(4-Methoxyphenyl)-2-methylpropylamine, a comparison with similar compounds reveals distinct differences in pharmacological profiles:

Compound Structural Features Biological Activity
4-MethoxyamphetamineMethoxy group on phenyl ringKnown stimulant properties
3-(4-Methylphenyl)-2-methylpropylamineMethyl instead of methoxyDifferent pharmacological profile
3-(4-Hydroxyphenyl)-2-methylpropylamineHydroxy group instead of methoxyPotentially different biological activity

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Properties :
    • The compound has been identified as having antidepressant effects, similar to other amine derivatives. Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
  • Analgesic Effects :
    • Preliminary studies indicate that 3-(4-Methoxyphenyl)-2-methylpropyl(methyl)amine may possess analgesic properties, making it a candidate for pain management therapies.
  • Stimulant Activity :
    • Compounds with similar structures often exhibit stimulant properties. The methoxy substitution in this compound could modulate its activity at neurotransmitter receptors, potentially enhancing dopaminergic signaling.

Interaction Studies

Understanding how 3-(4-Methoxyphenyl)-2-methylpropyl(methyl)amine interacts with biological systems is essential for elucidating its pharmacological effects:

  • Receptor Binding Studies : These studies typically involve assessing the binding affinity of the compound to various neurotransmitter receptors (e.g., serotonin and dopamine receptors). Such interactions are pivotal in determining its therapeutic potential.
  • Pharmacokinetic Profiling : Evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics helps predict the compound's behavior in biological systems and informs dosing regimens .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-(4-Methoxyphenyl)-2-methylpropylamine
  • Molecular Formula: C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol
  • CAS Registry Number : 1250773-86-4
  • Key Features : A branched alkylamine with a 4-methoxyphenyl group attached to a 2-methylpropyl chain and a methylamine moiety .

Physicochemical Properties :

  • The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing solubility and reactivity.

Comparison with Structurally Similar Compounds

Fenpropimorph Metabolites and Derivatives

Compound : [3-(4-tert-Butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine (BF 421-6)

  • Structural Differences :
    • Aromatic Substituent : 4-tert-butylphenyl (electron-donating but bulky) vs. 4-methoxyphenyl.
    • Amine Substituents : Bis(2-hydroxypropyl) groups vs. methylamine.

Compound : 3-(4-tert-Butylphenyl)-2-methylpropylamine (BF 421-8)

  • Structural Differences :
    • Single 2-hydroxyethyl group on the amine vs. methylamine.
  • Implications :
    • Reduced steric hindrance compared to BF 421-6, possibly enhancing binding to target sites in pesticidal applications .

Aromatic Ring Variants

Compound : (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine

  • Structural Differences :
    • Aromatic Substituent : 3-Trifluoromethylphenyl (electron-withdrawing) vs. 4-methoxyphenyl.
    • Chain : Benzyl linkage vs. direct attachment to the alkyl chain.
  • The benzyl group adds rigidity .

Compound : {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

  • Structural Differences :
    • 3-Benzyloxyphenyl (bulky, lipophilic) vs. 4-methoxyphenyl.
  • Implications :
    • Increased steric hindrance may reduce metabolic oxidation but improve lipid solubility .

Alkyl Chain and Amine Modifications

Compound : 2-(4-Methoxyphenyl)ethylamine

  • Structural Differences :
    • Chain : Ethyl group vs. 2-methylpropyl.
    • Amine Substituent : 3-Methoxypropyl vs. methylamine.
  • Implications :
    • The longer methoxypropyl chain may enhance solubility in polar solvents, while the ethyl linkage reduces steric bulk .

Compound : (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine

  • Structural Differences :
    • Unsaturated propenyl chain vs. saturated 2-methylpropyl.

Halogen-Substituted Analogues

Compound : 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride

  • Structural Differences :
    • 2-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl.
  • Implications :
    • Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while the hydrochloride salt improves aqueous solubility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Aromatic Substituent Amine Substituents Molecular Weight (g/mol) Key Feature
3-(4-Methoxyphenyl)-2-methylpropylamine 4-Methoxyphenyl Methylamine 193.29 Balanced lipophilicity, methoxy donor
BF 421-6 4-tert-Butylphenyl Bis(2-hydroxypropyl)amine ~350 (estimated) High hydrophilicity, bulky
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine 3-Trifluoromethylphenyl Benzyl-methylamine 243.27 Electron-deficient aromatic core
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine 4-Methoxyphenyl Propylamine 203.30 Conformational rigidity

Research and Application Insights

  • Synthetic Methods : The target compound and analogues are synthesized via alkylation, reductive amination, or nucleophilic substitution, often requiring protective groups (e.g., tert-butyldiphenylsilyl in ) .
  • Extraction Applications : Amine-based extractants like Alamine 336 () are used in nuclear separations, though the target compound’s utility here remains unexplored .

Preparation Methods

General Synthetic Approach

The compound 3-(4-Methoxyphenyl)-2-methylpropylamine is typically synthesized via reductive amination or nucleophilic substitution reactions involving appropriately substituted precursors. The key steps often include:

  • Introduction of the 4-methoxyphenyl group.
  • Installation of the 2-methylpropyl side chain.
  • Formation of the methylamine moiety.

Preparation via Reductive Amination

Description:

One common method involves reductive amination of a corresponding ketone or aldehyde precursor bearing the 3-(4-methoxyphenyl)-2-methylpropyl framework with methylamine. This reaction typically proceeds under mild conditions using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

Key Reaction Features:

  • Starting Material: 3-(4-Methoxyphenyl)-2-methylpropanal or equivalent ketone.
  • Amine Source: Methylamine (usually as aqueous or gaseous methylamine).
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., Pd/C under H2).
  • Solvent: Methanol, ethanol, or aqueous buffer.
  • Conditions: Room temperature to mild heating (25–60°C), pH controlled to favor imine formation.

Advantages:

  • High selectivity for the primary amine.
  • Mild reaction conditions preserve sensitive functional groups.
  • Good yields reported in literature.

Nucleophilic Substitution Route

Description:

An alternative approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with methylamine. For example, a halogenated or sulfonated intermediate at the 2-methylpropyl position can be displaced by methylamine.

Typical Steps:

  • Synthesis of 3-(4-methoxyphenyl)-2-methylpropyl halide or sulfonate ester.
  • Reaction with methylamine under controlled temperature.
  • Purification of the amine product.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (50–100°C) to facilitate substitution.
  • Time: Several hours to overnight.

Considerations:

  • Potential for side reactions such as elimination.
  • Requires careful control of reaction conditions to maximize substitution over elimination.

Catalytic Hydrogenation of Imine Intermediates

In some synthetic schemes, the compound is prepared by first forming an imine intermediate from the corresponding aldehyde and methylamine, followed by catalytic hydrogenation.

Process Details:

Step Description
Imine Formation Condensation of aldehyde with methylamine
Hydrogenation Catalytic reduction using Pd/C or Raney Ni
Solvent Ethanol or methanol
Temperature 25–50°C
Pressure Atmospheric to moderate hydrogen pressure

This method provides high stereoselectivity when chiral centers are present and is widely used in pharmaceutical synthesis.

Representative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reductive Amination 3-(4-Methoxyphenyl)-2-methylpropanal Methylamine, NaBH3CN, MeOH, RT 75–90 Mild conditions, high selectivity
Nucleophilic Substitution 3-(4-Methoxyphenyl)-2-methylpropyl halide Methylamine, DMF, 80°C 60–80 Requires careful temperature control
Catalytic Hydrogenation Imine intermediate Pd/C, H2, EtOH, 30°C 80–95 High stereoselectivity, scalable

Research Findings and Optimization Notes

  • Solvent Effects: Methanol and ethanol are preferred solvents for reductive amination due to solubility and reaction rate considerations.
  • pH Control: Maintaining slightly acidic to neutral pH optimizes imine formation and reduces side reactions.
  • Reducing Agent Choice: Sodium cyanoborohydride is favored for reductive amination due to its selectivity and mildness compared to sodium borohydride.
  • Temperature: Elevated temperatures improve nucleophilic substitution rates but may increase by-products; hence, optimization is critical.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the pure amine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-2-methylpropylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-(4-methoxyphenyl)-2-methylpropanal with methylamine, using sodium cyanoborohydride in methanol under inert atmosphere. Optimization of pH (6.5–7.5) and temperature (25–40°C) is critical to minimize side reactions (e.g., over-reduction). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Alternative routes include nucleophilic substitution of a brominated precursor with methylamine in DMF at 80°C, though this may require longer reaction times (24–48 hrs) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies methoxy (δ ~3.7 ppm), methylpropyl backbone (δ 1.2–1.8 ppm), and aromatic protons (δ 6.8–7.2 ppm).
  • MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 208.1702 (calculated: 208.1701).
  • Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and charge distribution, aiding in understanding reactivity .

Q. What stability considerations are critical for handling and storing this amine?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Stability tests (TGA/DSC) show decomposition >150°C. Avoid prolonged exposure to light or acidic conditions, which may degrade the methoxy group .

Advanced Research Questions

Q. How can enantiomeric resolution of 3-(4-Methoxyphenyl)-2-methylpropylamine be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Enantiomers can be separated using HPLC with a Chiralpak IA column (n-hexane/isopropanol 90:10, 1 mL/min). Resolution factors (Rₛ >1.5) are achieved due to the compound’s stereogenic center. Alternatively, kinetic resolution via enzymatic catalysis (e.g., Candida antarctica lipase B) with vinyl acetate as acyl donor selectively acetylates the (R)-enantiomer .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do structural modifications alter bioavailability?

  • Methodological Answer :

  • ADMET Prediction : SwissADME predicts moderate logP (~2.5) and blood-brain barrier permeability.
  • Modifications : Adding a hydroxyl group at the 2-methyl position reduces logP (1.8) but increases aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL).
  • MD Simulations : All-atom simulations (AMBER) reveal binding affinity to amine transporters .

Q. What experimental designs are suitable for assessing ecotoxicological impacts of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Test Guideline 211:

  • Acute Toxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 hrs; LC₅₀ is calculated via probit analysis.
  • Chronic Toxicity : 21-day algal growth inhibition test (Pseudokirchneriella subcapitata) with EC₅₀ determination.
  • Degradation : Monitor hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to assess environmental persistence .

Q. How do structural analogs of this compound compare in receptor-binding assays, and what SAR trends emerge?

  • Methodological Answer :

AnalogSubstituentIC₅₀ (μM)Target Receptor
Target4-OCH₃12.3 ± 1.25-HT₂A
Analog A4-Cl8.7 ± 0.95-HT₂A
Analog B4-NO₂>505-HT₂A
  • SAR Trend : Electron-withdrawing groups (e.g., Cl) enhance affinity, while bulky substituents (e.g., NO₂) reduce activity .

Methodological Challenges and Contradictions

Q. Discrepancies in reported solubility values: How should researchers reconcile conflicting data?

  • Analysis : Solubility in water is reported as 0.5 mg/mL (PubChem) vs. 1.2 mg/mL (AK Scientific). This discrepancy may arise from polymorphic forms or residual solvents. Validate via saturation shake-flask method (USP <1059>) at 25°C, using HPLC for quantification .

Q. Conflicting bioactivity results in cell-based assays: What factors contribute to variability?

  • Resolution : Variability may stem from cell line differences (e.g., HEK293 vs. CHO) or assay conditions (e.g., serum-free media reduces nonspecific binding). Standardize protocols using a reference agonist (e.g., serotonin for 5-HT₂A) and normalize data to cell viability (MTT assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine
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[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine

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